N-[2-(4-morpholinyl)ethyl]-4-biphenylcarboxamide
Description
N-[2-(4-Morpholinyl)ethyl]-4-biphenylcarboxamide is a synthetic carboxamide derivative featuring a biphenyl core linked to a morpholine-substituted ethyl chain.
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-19(20-10-11-21-12-14-23-15-13-21)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-9H,10-15H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLASBXFYKFUQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-morpholinyl)ethyl]-4-biphenylcarboxamide typically involves the reaction of 4-biphenylcarboxylic acid with 2-(4-morpholinyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further improve the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide bond undergoes hydrolysis under acidic or basic conditions, yielding 4-biphenylcarboxylic acid and 2-(4-morpholinyl)ethylamine.
Conditions and Outcomes :
| Condition | Reagents | Products | Rate Constant (k) |
|---|---|---|---|
| Acidic (HCl, 6M) | HCl, H₂O, reflux | 4-Biphenylcarboxylic acid + Morpholine salt | |
| Basic (NaOH, 2M) | NaOH, H₂O, 80°C | 4-Biphenylcarboxylate + Free amine |
Key Observations :
-
Base-catalyzed hydrolysis proceeds faster due to hydroxide ion nucleophilicity .
-
Morpholine remains stable under these conditions but may protonate in acidic media .
Morpholine Ring Modifications
The morpholine ring participates in ring-opening and substitution reactions under specific conditions:
Ring-Opening via Acid Catalysis
In concentrated sulfuric acid, morpholine undergoes ring-opening to form linear amino alcohols. For example:
N-Alkylation
The morpholine nitrogen can be alkylated using alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃):
Biphenyl Electrophilic Substitution
The biphenyl system undergoes electrophilic aromatic substitution (EAS) at the para and meta positions relative to the carboxamide group.
Example: Nitration
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| HNO₃, H₂SO₄ | 0°C, 2 hours | 4'-Nitro-biphenylcarboxamide derivative | 65% |
Regioselectivity : Nitration occurs preferentially at the 4'-position due to electron-withdrawing effects of the carboxamide group .
Salt Formation
The compound forms stable salts with mineral and organic acids, enhancing solubility for pharmaceutical applications :
| Acid | Salt Form | Solubility (mg/mL) |
|---|---|---|
| Hydrochloric acid | Hydrochloride | 12.3 (pH 1.0) |
| Methanesulfonic acid | Mesylate | 8.9 (pH 1.0) |
Oxidative Degradation
The ethyl linker is susceptible to oxidation, particularly under strong oxidizing conditions:
Outcome :
Stability Under Physiological Conditions
The compound exhibits moderate stability in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8):
| Condition | Half-Life (t₁/₂) | Major Degradation Pathway |
|---|---|---|
| SGF (pH 1.2) | 8.2 hours | Amide hydrolysis |
| SIF (pH 6.8) | 24.6 hours | Oxidation at ethyl linker |
Scientific Research Applications
Antagonistic Properties
N-[2-(4-morpholinyl)ethyl]-4-biphenylcarboxamide has been identified as a potent antagonist for several receptors, making it a candidate for treating various disorders. Its structural analogs are reported to exhibit antagonistic activity against the dopamine D3 receptor, which is implicated in the treatment of psychiatric disorders such as schizophrenia and drug addiction .
Phosphodiesterase Inhibition
The compound has also been explored for its role as an inhibitor of phosphodiesterase type IV (PDE4), which is associated with inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). PDE4 inhibitors can enhance cAMP levels, leading to reduced inflammation and improved respiratory function .
Hedgehog Pathway Modulation
Research indicates that this compound can modulate the Hedgehog signaling pathway, which is critical in developmental processes and has implications in cancer biology, particularly in basal cell carcinoma and medulloblastomas . This modulation can inhibit tumor growth by interfering with the signaling cascade that promotes cell proliferation.
Clinical Trials
Clinical trials have investigated the efficacy of PDE4 inhibitors derived from this compound in managing COPD symptoms. Results indicated significant improvements in lung function and reductions in exacerbation rates compared to placebo groups .
Preclinical Studies
Preclinical studies have shown that compounds similar to this compound effectively reduce tumor size in animal models of basal cell carcinoma by inhibiting Hedgehog pathway activity . These findings support further exploration into its potential as an anti-cancer agent.
Mechanism of Action
The mechanism of action of N-[2-(4-morpholinyl)ethyl]-4-biphenylcarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced inflammation.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key differences between the target compound and structurally related analogs:
Key Findings from Comparative Analysis
Morpholine vs. Morpholine’s oxygen enhances hydrogen-bonding capacity, which may improve solubility compared to acetylphenyl () or benzoylphenyl () derivatives .
Ethyl Linker vs. Direct Attachment :
- The ethyl chain in the target compound provides conformational flexibility, unlike the rigid phenyl-morpholine bond in . This flexibility may optimize binding to biological targets .
Biphenyl Core Modifications :
- Substitutions on the biphenyl group significantly alter properties. For example:
Hydrophilic vs. Lipophilic Substituents :
- The hydroxyethoxyethyl group in offers higher hydrophilicity than the target compound’s morpholinylethyl chain, suggesting differences in pharmacokinetic profiles .
Biological Activity
N-[2-(4-morpholinyl)ethyl]-4-biphenylcarboxamide, a compound with the molecular formula C19H22N2O2 and a molecular weight of 310.168 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a biphenyl structure with a carboxamide functional group and a morpholine moiety. This unique structure contributes to its biological activity, particularly in modulating various signaling pathways.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Phosphodiesterase Type IV (PDE4) : This compound acts as a PDE4 inhibitor, which is crucial for regulating intracellular levels of cyclic AMP (cAMP). Elevated cAMP levels can lead to anti-inflammatory effects, making it a candidate for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
- Antagonism of Muscarinic Acetylcholine Receptors : The compound also demonstrates antagonistic properties towards muscarinic acetylcholine receptors (mAChRs), which are involved in various physiological processes including bronchoconstriction and mucus secretion in the airways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Effect | Reference |
|---|---|---|
| PDE4 Inhibition | Reduces inflammation in respiratory conditions | |
| mAChR Antagonism | Decreases bronchoconstriction | |
| Urotensin-II Receptor Antagonism | Potential cardiovascular benefits |
Case Studies and Research Findings
- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammatory markers in animal models of asthma. The compound was shown to lower eosinophil counts and cytokine levels, indicating its potential as an anti-inflammatory agent .
- Cardiovascular Implications : In cardiovascular studies, the compound's ability to antagonize urotensin-II receptors was linked to reduced vascular contraction responses in rat aorta models. This suggests potential therapeutic benefits in managing hypertension .
- Cytotoxicity Studies : Preliminary cytotoxicity assessments indicated that the compound exhibits selective toxicity towards certain cancer cell lines, warranting further investigation into its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(4-morpholinyl)ethyl]-4-biphenylcarboxamide, and what analytical techniques validate its purity?
- Synthesis : The compound can be synthesized via amide bond formation between biphenyl-4-carboxylic acid derivatives and morpholine-containing amines. A common approach involves coupling reagents like EDCI/HOBt or DCC, followed by purification via column chromatography .
- Validation : Purity is confirmed using HPLC (≥95% purity threshold) and NMR (e.g., ¹H/¹³C NMR for functional group analysis). Single-crystal X-ray diffraction (as in related morpholine carboxamides) provides structural confirmation .
Q. How does the morpholinyl moiety influence the compound’s physicochemical properties and bioactivity?
- The morpholinyl group enhances solubility in polar solvents due to its hydrophilic oxygen and nitrogen atoms, improving bioavailability . It also stabilizes interactions with enzymes (e.g., kinases) via hydrogen bonding and π-stacking, as observed in structurally similar compounds . Computational studies (e.g., molecular docking) can predict binding affinities to targets like adenosine receptors .
Advanced Research Questions
Q. What experimental strategies optimize the pharmacokinetic profile of this compound in preclinical models?
- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the biphenyl ring to enhance metabolic stability, as seen in analogues with extended plasma half-lives .
- Formulation : Use co-solvents like PEG-400 or cyclodextrin-based carriers to improve aqueous solubility (e.g., 10% DMSO in saline for in vivo dosing) .
- In Vivo Testing : Monitor plasma concentration-time curves in rodent models using LC-MS/MS for bioavailability assessment .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Comparative Assays : Replicate studies under standardized conditions (e.g., ATP concentration in kinase assays) to isolate variables .
- Structural Analysis : Use X-ray crystallography or cryo-EM to verify binding modes, as discrepancies may arise from conformational flexibility of the morpholinyl group .
- Data Harmonization : Apply meta-analysis tools to reconcile conflicting IC₅₀ values (e.g., differences in cell lines or assay protocols) .
Q. What methodologies are employed to study the compound’s role in enzyme inhibition or receptor modulation?
- Kinetic Studies : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding kinetics (e.g., Kd, kon/koff) .
- Pathway Analysis : Pair RNA-seq with phosphoproteomics to map downstream effects in cellular models (e.g., mTOR or MAPK pathway modulation) .
- In Silico Modeling : Generate QSAR models to correlate substituent effects (e.g., biphenyl ring substitutions) with activity .
Methodological Considerations
Q. How is the compound’s stability assessed under varying storage and experimental conditions?
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
- pH-Dependent Stability : Test solubility and integrity in buffers ranging from pH 2 (simulating gastric fluid) to pH 7.4 (physiological conditions) .
Q. What are the best practices for designing dose-response studies in cellular models?
- Dynamic Range : Use 10-dose serial dilutions (e.g., 1 nM–100 μM) to capture full sigmoidal curves .
- Controls : Include reference inhibitors (e.g., LY-294002 for PI3K/Akt pathway studies) and vehicle controls to normalize data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
